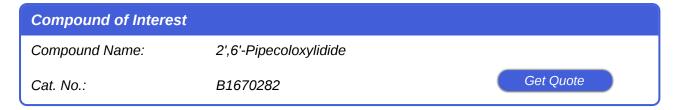


# A Comprehensive Technical Guide on the Physicochemical Properties of 2',6'Pipecolylxylidide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

2',6'-Pipecolylxylidide, also known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide or desbutylbupivacaine, is an amino acid amide with significant relevance in pharmaceutical research.[1][2][3] It is recognized as a major metabolite of the local anesthetic Bupivacaine and an impurity of Ropivacaine.[1][4] Understanding its physicochemical properties is crucial for its synthesis, characterization, and evaluation of its biological activity and potential toxicological profile. This guide provides a detailed overview of its core physicochemical characteristics, experimental protocols for their determination, and visual representations of related scientific concepts.

# **Core Physicochemical Properties**

The fundamental physicochemical properties of 2',6'-Pipecolylxylidide are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.



Property	Value	Source
IUPAC Name	N-(2,6- dimethylphenyl)piperidine-2- carboxamide	[3]
Synonyms	2',6'-Pipecoloxylidide, Desbutylbupivacaine, Demethylmepivacaine	[3][5]
CAS Number	15883-20-2	[3][5]
Molecular Formula	C14H20N2O	[1][5]
Molecular Weight	232.32 g/mol	[1][5]
Appearance	White to Off-White Solid	[4][6]
Melting Point	114-117 °C	[5][6]
Boiling Point	392.3 ± 42.0 °C (Predicted)	[5][6]
Density	1.087 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5][6]
рКа	14.85 ± 0.70 (Predicted)	[5][6]
logP (XLogP3)	2.3	[1][3]
Solubility	Slightly soluble in Chloroform and Methanol	[5][6]

## **Experimental Protocols**

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standard experimental methodologies for key parameters.

# **Determination of Melting Point**

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range at a depressed temperature suggests the presence of impurities.



Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of the dry, crystalline 2',6'-Pipecolylxylidide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
- Initial Determination: A rapid heating rate is used to get an approximate melting point range.
- Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

## **Determination of pKa (Ionization Constant)**

The pKa value is essential as it dictates the degree of ionization of a molecule at a specific pH, which in turn affects its solubility, absorption, and biological activity.[7][8] For local anesthetics, the pKa influences the proportion of the uncharged form available to cross nerve membranes. [9][10]

Methodology: UV-Vis Spectrophotometry

- Stock Solution Preparation: A stock solution of 2',6'-Pipecolylxylidide is prepared in a suitable solvent (e.g., methanol).
- Buffer Preparation: A series of aqueous buffers with a wide range of pH values (e.g., pH 1.0 to 13.0) is prepared.[11]
- Sample Preparation: A small aliquot of the stock solution is added to each buffer in a 96-well microtiter plate, ensuring the final organic solvent concentration is minimal to avoid affecting the pH.[11]



- Spectrophotometric Analysis: The UV-Vis absorbance spectrum of each well is measured.
   The wavelength of maximum absorbance (λ\_max) for both the ionized and non-ionized species is identified.
- Data Analysis: The absorbance at a chosen wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, which corresponds to the pKa of the compound.[7]

## **Determination of logP (Partition Coefficient)**

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its potency and ability to cross biological membranes.[12][13]

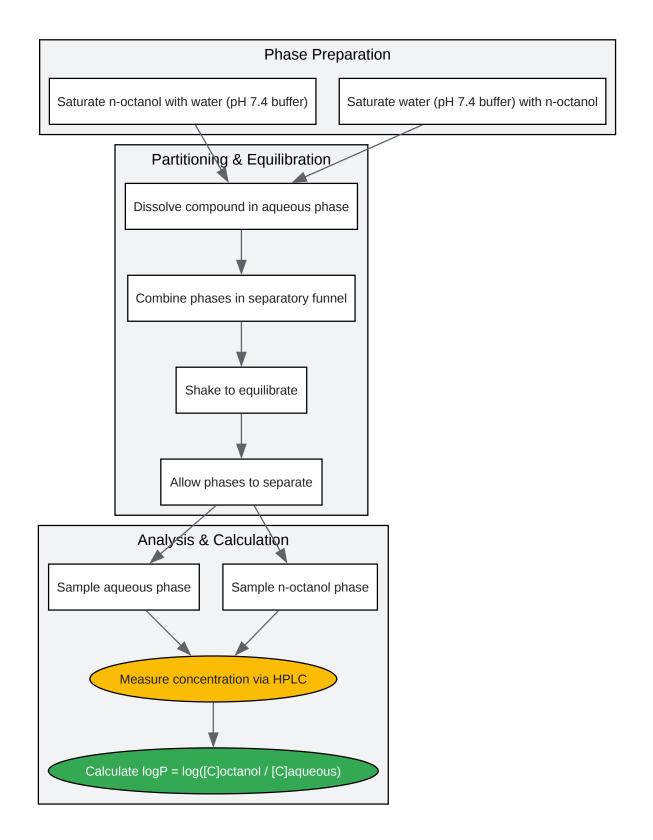
Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other for 24 hours.[11][14]
- Partitioning: A known amount of 2',6'-Pipecolylxylidide is dissolved in the aqueous phase.
   This solution is then combined with an equal volume of the saturated n-octanol in a separatory funnel.
- Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand until the phases have completely separated.[7][14]
- Concentration Measurement: The concentration of the compound in each phase (n-octanol
  and aqueous buffer) is determined using a suitable analytical technique, such as HighPerformance Liquid Chromatography (HPLC).[11]
- Calculation: The logP value is calculated using the following formula: logP = log10
   ([Concentration in Octanol] / [Concentration in Aqueous Phase])

## **Visualizations: Workflows and Mechanisms**



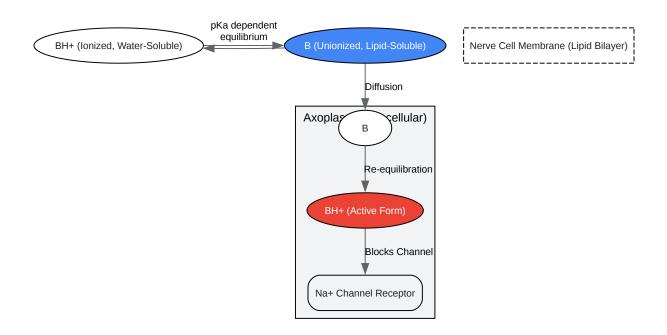
Visual diagrams are provided to clarify experimental processes and theoretical concepts relevant to the physicochemical properties of 2',6'-Pipecolylxylidide.





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Caption: Experimental workflow for logP determination via the shake-flask method.



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Caption: Mechanism of local anesthetic action at the nerve cell membrane.

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## Foundational & Exploratory





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